N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide
Descripción
This compound is a structurally complex acetamide derivative characterized by two key moieties:
- A 1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl group, a sulfone-containing heterocycle that enhances electronic stability and may influence receptor binding.
The sulfone (dioxido) group in the thiadiazine ring likely increases polarity, affecting solubility and pharmacokinetics.
Propiedades
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)ethyl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-26-14-7-8-16(27-2)13(11-14)9-10-20-19(23)12-18-21-15-5-3-4-6-17(15)28(24,25)22-18/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSOZTQIPJORKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide is a synthetic compound with the molecular formula CHNOS and a molecular weight of 403.45 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The compound features a complex structure with a dimethoxyphenethyl group and a benzo[e][1,2,4]thiadiazin moiety. Its IUPAC name is N-[2-(2,5-dimethoxyphenyl)ethyl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide. The presence of the dimethoxy substitution is significant for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has demonstrated effectiveness against several strains of bacteria and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
| Activity Type | Target Organisms | Mechanism |
|---|---|---|
| Antimicrobial | Bacteria (e.g., E. coli) and fungi (e.g., Candida spp.) | Disruption of cell membranes and metabolic inhibition |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties against various cancer cell lines. It has been tested on breast, colon, lung, and prostate cancer cells, exhibiting cytotoxic effects at low micromolar concentrations. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with topoisomerase enzymes.
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast | MCF-7 | 5.0 | Apoptosis induction via topoisomerase inhibition |
| Colon | HCT116 | 6.0 | Apoptosis induction via ROS generation |
| Lung | A549 | 4.5 | Cell cycle arrest in G1 phase |
| Prostate | PC-3 | 7.0 | Inhibition of DNA replication |
Case Studies
A recent study examined the effects of this compound on human cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced significant levels of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress was correlated with increased apoptosis rates.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
- Structural Differences : Lacks the sulfone group and dimethoxyphenethyl substituent. Instead, it features a benzothiazine ring with a ketone group.
- Synthesis : Prepared via condensation of benzothiazine intermediates with acetamide precursors .
- Properties: The ketone group may reduce stability compared to sulfone-containing analogs. No explicit bioactivity data are reported in the evidence.
N-(Thiazol-2-yl)acetamides (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide)
- Structural Differences : Replace the benzothiazine core with a thiazole ring and dichlorophenyl group.
- Synthesis: Synthesized via carbodiimide-mediated coupling of arylacetic acids with 2-aminothiazole .
- Crystallography : Exhibits intermolecular N–H⋯N hydrogen bonds, forming stable 1D chains. This packing may enhance thermal stability (m.p. 489–491 K) .
Substituted 1,3-Oxazepine and Thiazolidine Acetamides
- Structural Differences : Feature oxazepine or thiazolidine rings instead of benzothiazine.
- Synthesis : Utilize chloroacetyl chloride and triethylamine in 1,4-dioxane, followed by recrystallization .
- Properties : Derivatives with halogenated phenyl groups (e.g., 3-chloro-2-methyl) show moderate solubility in polar aprotic solvents .
Comparative Analysis Table
| Compound | Core Heterocycle | Key Substituents | Synthesis Method | Notable Properties |
|---|---|---|---|---|
| N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide | Benzo[e][1,2,4]thiadiazine | Sulfone, dimethoxyphenethyl | Not reported in evidence | Predicted enhanced polarity and receptor affinity due to sulfone and lipophilic group |
| 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide | 1,4-Benzothiazine | Ketone | Condensation with acetamide precursors | Lower stability compared to sulfone analogs |
| 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Thiazole | Dichlorophenyl | Carbodiimide-mediated coupling | High thermal stability (m.p. ~490 K), hydrogen-bonded crystal packing |
| 2-(Benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl)acetamide (e.g., 5a–c) | Oxazepine/Thiazolidine | Halogenated phenyl, azetidinone | Chloroacetyl chloride/TEA in dioxane | Moderate solubility in polar solvents |
Key Research Findings and Implications
Sulfone vs. Ketone Groups : The sulfone in the target compound likely improves oxidative stability and solubility compared to ketone-containing benzothiazines .
Dimethoxyphenethyl Group : This substituent may enhance blood-brain barrier penetration relative to simpler aryl groups (e.g., dichlorophenyl in ) .
Crystallinity and Stability : Thiazole-based acetamides demonstrate robust hydrogen-bonded networks, suggesting strategies to optimize the target compound’s crystallinity .
Synthetic Challenges : The absence of direct synthesis data for the target compound highlights a research gap. Methods from and (e.g., carbodiimide coupling) could be adapted for its preparation.
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
- Optimize reaction conditions (temperature, pressure, solvent) using Design of Experiments (DoE) to identify critical parameters. For example, acetonitrile reflux (1–3 min) followed by cyclization in DMF with iodine and triethylamine is effective for thiadiazole derivatives .
- Purification via column chromatography or recrystallization, monitored by TLC/HPLC. Evidence suggests that DMF/water mixtures precipitate high-purity acetamide derivatives .
- Scale-up requires pressure-tolerant reactors to maintain reaction kinetics, as noted in industrial benzoxazole syntheses .
Q. What analytical techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR spectroscopy to resolve methoxy, phenethyl, and thiadiazine moieties. For example, aromatic protons in 1,2,4-thiadiazin-3-yl appear as distinct singlets .
- Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns (e.g., cleavage at the acetamide bond) .
- X-ray crystallography for absolute configuration determination, as demonstrated for structurally similar benzothiazine derivatives .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Antioxidant assays : DPPH radical scavenging and FRAP, comparing activity to pyrazolo-benzothiazine analogs (IC50 values typically 10–50 µM) .
- Enzyme inhibition studies : Use fluorometric or colorimetric kits (e.g., α-glucosidase for antidiabetic potential) with IC50 calculations .
- Cytotoxicity screening via MTT assay on HEK-293 or HepG2 cell lines to establish safety margins .
Advanced Research Questions
Q. How can advanced pharmacological evaluation (e.g., antidiabetic activity) be designed?
Methodological Answer:
- In vivo models : Streptozotocin-induced diabetic rodents, with glucose tolerance tests and HbA1c monitoring over 4–6 weeks .
- Dose-response studies : Compare 50–200 mg/kg doses of the compound to metformin controls, analyzing liver/kidney histopathology post-trial .
- Mechanistic studies : Western blotting for insulin signaling proteins (e.g., Akt, GLUT4) in muscle tissues .
Q. What strategies resolve contradictions between in vitro and in vivo data?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability (e.g., Cmax, Tmax) via LC-MS/MS after oral administration. Poor solubility or rapid metabolism may explain efficacy gaps .
- Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive derivatives .
- Species-specific differences : Repeat assays in multiple models (e.g., zebrafish, murine) to validate target engagement .
Q. How are molecular interactions (e.g., DNA/protein binding) characterized?
Methodological Answer:
- UV-Vis and fluorescence quenching : Titrate the compound into DNA/protein solutions (e.g., BSA) to calculate binding constants (Kb ~10⁴–10⁶ M⁻¹) .
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or DNA gyrase) to predict binding modes .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Q. What computational methods predict physicochemical properties?
Methodological Answer:
Q. How can solubility and formulation challenges be addressed?
Methodological Answer:
Q. What protocols assess long-term stability and degradation pathways?
Methodological Answer:
Q. How are toxicity and off-target effects systematically evaluated?
Methodological Answer:
- Ames test : Screen for mutagenicity in TA98 and TA100 Salmonella strains .
- hERG assay : Patch-clamp studies to assess cardiac liability (IC50 >10 µM desirable) .
- Transcriptomic profiling : RNA-seq on treated cells to identify dysregulated pathways .
Contradictions and Gaps in Literature
- Synthetic Yields : reports 70–85% yields for benzoxazole analogs, while notes 50–60% for thiadiazole derivatives, suggesting substrate-dependent efficiency .
- Biological Activity : Pyrazolo-benzothiazines show potent antioxidant activity , but benzothiazin-3-yl analogs exhibit weaker effects, indicating structure-activity trade-offs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
